4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol
Description
This compound (CAS: 865658-27-1) features a 1,2,4-triazole-3-thiol core substituted with a 2,3-dihydro-1,4-benzodioxin group at position 4 and a 6-quinolinyl moiety at position 5 . The benzodioxin subunit contributes to electron-rich aromatic systems, while the quinolinyl group enhances π-π stacking and hydrogen-bonding capabilities, making it a candidate for targeting biological macromolecules.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c26-19-22-21-18(13-3-5-15-12(10-13)2-1-7-20-15)23(19)14-4-6-16-17(11-14)25-9-8-24-16/h1-7,10-11H,8-9H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSAUZOSBUSRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=CC5=C(C=C4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Quinoline Derivative Synthesis: Quinoline can be synthesized via the Skraup synthesis or other methods involving aniline derivatives.
Triazole Ring Formation: The triazole ring is often formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: Reduction reactions can occur at the quinoline or triazole rings, potentially altering their electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxin or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Reduced quinoline or triazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol exhibit promising activity against various bacterial and fungal strains. For instance, studies on related triazole derivatives have demonstrated their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Antifungal Properties
The compound's structure suggests potential antifungal applications. Triazoles are well-known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism has been exploited in developing antifungal agents like fluconazole .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes linked to diseases such as diabetes and Alzheimer's disease. For example, compounds with similar structural motifs have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients .
Herbicidal Activity
Triazole derivatives are increasingly being explored for their herbicidal properties. The unique structural features of compounds like this compound may confer selective herbicidal action against specific weed species while being safe for crops .
Plant Growth Regulators
Research indicates that certain triazole compounds can function as plant growth regulators. They may enhance growth parameters such as root development and overall biomass in various plant species .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following table summarizes key structural analogs and their substituents:
Structure-Activity Relationships (SAR)
Biological Activity
The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Triazole ring : Known for its role in various biological activities.
- Benzodioxin moiety : Contributes to the compound's lipophilicity and potential bioactivity.
- Quinoline substituent : Associated with antimicrobial and anticancer properties.
Enzyme Inhibition
Research indicates that compounds containing the triazole scaffold exhibit significant enzyme inhibitory properties. Specifically, studies have highlighted the potential of triazole-thiol derivatives in inhibiting enzymes relevant to various diseases:
- Acetylcholinesterase Inhibition :
- α-Glucosidase Inhibition :
Synthesis and Evaluation
A recent study synthesized a series of benzodioxane derivatives and evaluated their biological activity. The synthesis involved reacting 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamides to produce sulfonamide analogs that were subsequently tested for enzyme inhibition .
Pharmacological Profile
The pharmacological profile of related triazole compounds suggests a broad spectrum of activity:
- Antimicrobial Activity : Triazoles are known for their antibacterial and antifungal properties. The quinoline component may enhance this activity against Gram-positive and Gram-negative bacteria .
| Activity Type | Compound | IC50/Activity Level |
|---|---|---|
| Acetylcholinesterase | 4-(2,3-dihydro-1,4-benzodioxin...) | IC50 values in μM range |
| α-Glucosidase | 4-(2,3-dihydro-1,4-benzodioxin...) | IC50 values in μM range |
| Antibacterial | Quinoline-triazole hybrids | MIC values < 8 μg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazole ring and substituents significantly affect biological activity:
Q & A
Q. Example Protocol :
Dissolve 0.01 mol triazole-thiol in dry ethanol.
Add 0.01 mol substituted aldehyde and 5 drops glacial acetic acid.
Reflux for 4 hours, isolate via vacuum filtration, and purify by recrystallization .
What in vitro assays evaluate immunomodulatory potential, particularly in T-cell differentiation?
Level : Advanced
Methodological Answer :
Use T-cell differentiation assays inspired by D4476 (a structural analog):
Q. Key Controls :
- Include positive controls (e.g., suplatast tosylate for Th2 inhibition).
- Validate purity via HPLC (>95%) to exclude batch variability .
How do computational methods enhance understanding of bioactivity?
Level : Advanced
Methodological Answer :
- Molecular Docking : Predict binding to targets like JAK3 or STAT5 using AutoDock Vina. Optimize ligand structures with DFT calculations (e.g., B3LYP/6-31G* basis set) to assess electronic properties .
- ADME Prediction : Use SwissADME to evaluate pharmacokinetic parameters (e.g., logP, bioavailability) .
Q. Example Findings :
- Quinoline moiety participates in π-π stacking with kinase active sites .
- Thiol group enhances solubility but may reduce membrane permeability .
What strategies resolve discrepancies in reported biological activities of analogs?
Level : Advanced
Methodological Answer :
- Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm specificity .
- Purity Analysis : Use LC-MS and elemental analysis to rule out impurities as confounding factors .
- Meta-Analysis : Compare solvent systems (DMSO vs. ethanol) and cell lines (e.g., Jurkat vs. primary T-cells) across studies .
What protocols ensure compound stability during handling?
Level : Basic
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
